1-[(4-Nitrophenyl)sulfanylmethyl]piperidine
Description
Properties
CAS No. |
6631-79-4 |
|---|---|
Molecular Formula |
C12H16N2O2S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C12H16N2O2S/c15-14(16)11-4-6-12(7-5-11)17-10-13-8-2-1-3-9-13/h4-7H,1-3,8-10H2 |
InChI Key |
OSMZENFXZOWNLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CSC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution of 4-Nitrobenzyl Halide with Piperidine
One common approach involves the reaction of 4-nitrobenzyl chloride with piperidine to form the sulfanylmethyl linkage:
- Step 1: Preparation of 4-nitrobenzyl chloride by nitration of benzyl chloride using fuming nitric acid and sulfuric acid.
- Step 2: Reaction of 4-nitrobenzyl chloride with piperidine under nucleophilic substitution conditions to yield 1-[(4-nitrophenyl)sulfanylmethyl]piperidine.
This method is analogous to the synthesis of related compounds such as 1-(4-nitrophenyl methanesulfonyl) pyrrolidine, where the benzyl chloride derivative is nitrated, sulfonated, chlorinated, and then aminolyzed with a cyclic amine.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Benzyl chloride + fuming HNO3/H2SO4 | ~52 | Nitration to 4-nitrobenzyl chloride |
| 2 | 4-Nitrobenzyl chloride + piperidine | High | Nucleophilic substitution to target compound |
This approach benefits from straightforward reaction conditions and moderate to high yields.
Multi-Step Synthesis via Sulfonyl Chloride Intermediates
An alternative route involves the preparation of a 4-nitrophenyl sulfonyl chloride intermediate, followed by reaction with piperidine:
- Step 1: Sulfonation of 4-nitrobenzyl derivatives to form sodium p-nitrobenzyl sulfonate.
- Step 2: Chlorination of the sulfonate to yield 4-nitrophenyl methanesulfonyl chloride.
- Step 3: Aminolysis of the sulfonyl chloride with piperidine to produce the target compound.
This method, exemplified in the synthesis of 1-(4-nitrophenyl methanesulfonyl) pyrrolidine, offers high yields (up to 98% in the final step) and improved purity through controlled reaction steps.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 4-Nitrobenzyl chloride + Na2SO3 | 96 | Sulfonation to sodium sulfonate |
| 2 | Sulfonate + PCl5 | 78 | Chlorination to sulfonyl chloride |
| 3 | Sulfonyl chloride + piperidine | 98 | Aminolysis to yield final compound |
Synthetic Routes Involving Piperidine Ring Functionalization
Some methods start from functionalized piperidine rings such as 4-piperidone or 1-benzyl-4-piperidone, which are then elaborated to the target compound by introducing the nitrophenyl sulfanyl methyl group:
- Preparation of 1-benzyl-4-piperidone via hydrolysis and decarboxylation of methyl esters.
- Formation of enamines or derivatives by reaction with piperidine and other reagents.
- Subsequent substitution with 4-nitrophenyl sulfanyl methyl moieties.
While these methods are more complex and involve multiple steps, they allow for greater control over stereochemistry and substitution patterns.
Comparative Data Table of Preparation Methods
| Method Type | Key Intermediates | Reaction Conditions | Yield Range (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic substitution | 4-Nitrobenzyl chloride + piperidine | Room temperature to mild heating | Moderate to High | Simple, direct | Requires preparation of nitrobenzyl chloride |
| Sulfonyl chloride intermediate | Sodium p-nitrobenzyl sulfonate, sulfonyl chloride | Multi-step, controlled chlorination | High (up to 98) | High purity, high yield | Multi-step, longer synthesis time |
| Piperidine ring functionalization | 1-Benzyl-4-piperidone derivatives | Hydrolysis, decarboxylation, amination | Variable | Structural control | Complex, multiple steps |
Analytical and Purity Considerations
- Characterization of the synthesized this compound typically involves Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , Mass Spectrometry (MS) , and High-Performance Liquid Chromatography (HPLC) for purity assessment.
- Reported purities for related sulfonyl derivatives are often ≥98%, indicating effective purification protocols.
- Reaction monitoring by Thin Layer Chromatography (TLC) and recrystallization techniques are standard to ensure product quality.
Summary and Recommendations
- The most efficient and widely documented preparation method for this compound involves the nucleophilic substitution of 4-nitrobenzyl chloride with piperidine or the analogous aminolysis of 4-nitrophenyl sulfonyl chloride intermediates.
- Multi-step sulfonyl chloride routes offer higher yields and purities but require more elaborate synthetic setups.
- Starting from functionalized piperidine rings is suitable when specific substitution patterns or stereochemistry are desired but is synthetically more demanding.
- Analytical validation using NMR, IR, MS, and HPLC is essential for confirming structure and purity.
Chemical Reactions Analysis
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Sodium chlorite, CO2 atmosphere.
Reduction: Hydrogenation catalysts.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Formation of lactams.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Sulfur-Containing Derivatives
Key Insights :
- Sulfur oxidation state dictates reactivity: thioethers (sulfanylmethyl) are less polar than sulfinyl (SO) or sulfonyl (SO₂) derivatives, influencing solubility and stability .
- Electron-withdrawing groups (e.g., NO₂, Cl) enhance electrophilic character, facilitating nucleophilic substitutions or cyclizations. For example, 1-(4-nitrophenyl)piperidine derivatives undergo efficient N-arylation (98% yield) due to the nitro group’s activation .
Non-Sulfur Derivatives
Key Insights :
- Pharmacological activity : W-18’s sulfonamide and nitrophenylethyl groups mimic fentanyl’s structure, highlighting how piperidine modifications can drastically alter biological targeting .
Physical Properties
- This compound : Exact mass 252.093 g/mol; likely a solid (analogous to sulfinyl derivative 6p, which is a yellow solid) .
- 1-(4-Nitrophenyl)piperidine (5a) : Lower molecular weight (218.27 g/mol), yellow oil due to lack of polar sulfur groups .
- Sulfonyl derivatives : Higher melting points and crystallinity (e.g., hydrochloride salts in ) due to increased polarity .
Biological Activity
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine is a compound of interest due to its potential biological activities, which include antimicrobial, anti-inflammatory, and analgesic properties. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a piperidine ring substituted with a nitrophenyl group and a sulfanylmethyl moiety. Its molecular formula is , and it has been identified in various studies for its potential therapeutic applications.
Antimicrobial Activity
Research Findings:
- A study indicated that derivatives of piperidine compounds exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . For instance, compounds similar to this compound demonstrated effective inhibition at concentrations ranging from 4 to 32 μg/mL, outperforming standard antibiotics like chloramphenicol .
- The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death.
| Compound | Minimum Inhibitory Concentration (MIC) | Active Against |
|---|---|---|
| This compound | 4-32 μg/mL | Staphylococcus aureus, E. coli |
Anti-inflammatory Activity
Case Studies:
- Research has shown that piperidine derivatives can significantly reduce inflammation in animal models. One study utilized carrageenan-induced paw edema in rats to evaluate the anti-inflammatory effects of related compounds. Results indicated that certain derivatives exhibited more potent anti-inflammatory effects than standard treatments like sodium diclofenac .
- The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
| Compound | Dose (mg/kg) | % Inhibition |
|---|---|---|
| This compound | 60 | >50% |
Analgesic Activity
Research Findings:
- In analgesic assays, compounds similar to this compound showed promising results. A comparative study revealed that some derivatives achieved analgesic effects comparable to ibuprofen and other non-steroidal anti-inflammatory drugs (NSAIDs) .
- The analgesic effect is likely mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in prostaglandin synthesis.
| Compound | Maximal Analgesic Activity (%) | Comparison Drug |
|---|---|---|
| This compound | 81.86% | Sodium diclofenac |
Toxicological Profile
Despite its promising biological activities, the safety profile of this compound must be considered. Preliminary toxicity assessments indicate that the compound can cause skin irritation and serious eye damage at high concentrations . Further studies are necessary to establish a comprehensive toxicological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
